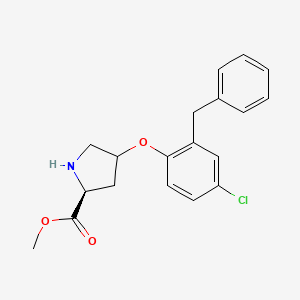

3,4-Dimethyl-pyrrole-2-carbonitrile

Übersicht

Beschreibung

3,4-Dimethyl-pyrrole-2-carbonitrile is a chemical compound . It is used as a reagent to prepare heteroaryl-azabicycloheptane, a new class of triple re-uptake inhibitors .

Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, has been studied extensively. The reactions catalyzed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .Molecular Structure Analysis

The infrared (IR) spectra of the analogues showed characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm −1 region, the N-H bands of the pyrrole rings were confirmed in the 3247–3399 cm −1 region, amide C=O stretching at 1625–1686 cm −1, C=C absorptions between 1455 and 1463 cm −1 and typical -C=N stretch absorptions .Chemical Reactions Analysis

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 120.15 . Its physical properties include a density of 1.081 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Progesterone Receptor Modulation

3,4-Dimethyl-pyrrole-2-carbonitrile derivatives have been explored for their potential in modulating progesterone receptors. This has significant implications for female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. A study highlighted a compound within this class demonstrating potent PR antagonist activity and efficacy in ovulation inhibition and menses induction in animal models (Fensome et al., 2008).

Antibacterial Activity

The antibacterial properties of compounds derived from this compound have been investigated. A study synthesized novel heterocycles containing this compound, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).

Novel Redox Cyclisation

Research has shown the utility of this compound in novel redox cyclisation processes. This has led to the creation of unique tetracyclic products with potential applications in various chemical syntheses (Buckle et al., 1992).

Synthesis of Photochromic Compounds

The compound has been used in the synthesis of photochromic compounds, particularly 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles), highlighting its role in advanced material science (Belikov et al., 2015).

Corrosion Inhibition

Derivatives of this compound have shown effectiveness as corrosion inhibitors for metals, which is crucial in industrial applications. Studies indicate their role as anodic type inhibitors, revealing their protective qualities in harsh chemical environments (Verma et al., 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrrole derivatives .

Biochemical Pathways

It is known that pyrrole derivatives can influence a variety of biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The compound’s molecular weight is 12015 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the wide range of biological activities exhibited by similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular level .

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dimethyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-5-4-9-7(3-8)6(5)2/h4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOGGXFFTJGUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666982 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26173-93-3 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26173-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

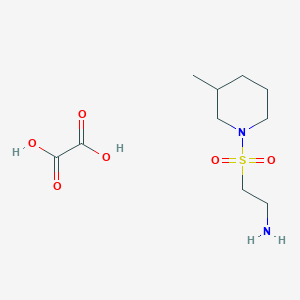

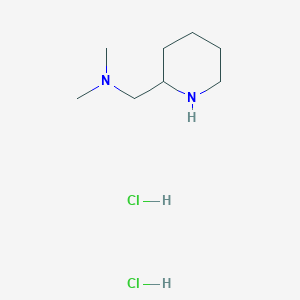

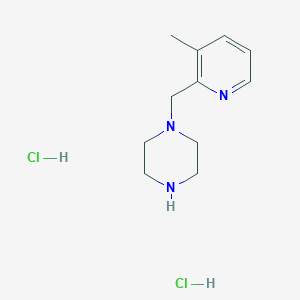

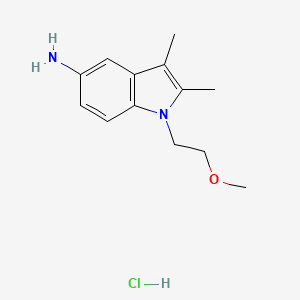

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Sec-butyl)phenoxy]-5-chloroaniline](/img/structure/B1390043.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine](/img/structure/B1390044.png)

![4,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1390048.png)

![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)